(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1310385-00-2
VCID: VC0035843
InChI: InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-7(5-6)9(12)13/h3-5,11-13H,1-2H3
SMILES: B(C1=NC=CC(=C1)C(C)(C)O)(O)O
Molecular Formula: C8H12BNO3
Molecular Weight: 180.998

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

CAS No.: 1310385-00-2

Cat. No.: VC0035843

Molecular Formula: C8H12BNO3

Molecular Weight: 180.998

* For research use only. Not for human or veterinary use.

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid - 1310385-00-2

Specification

CAS No. 1310385-00-2
Molecular Formula C8H12BNO3
Molecular Weight 180.998
IUPAC Name [4-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Standard InChI InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-7(5-6)9(12)13/h3-5,11-13H,1-2H3
Standard InChI Key LSXVCYFWLXDKSK-UHFFFAOYSA-N
SMILES B(C1=NC=CC(=C1)C(C)(C)O)(O)O

Introduction

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C₈H₁₂BNO₃. It features a pyridine ring substituted with a hydroxypropan-2-yl group, making it a versatile reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .

Mechanism of Action

The primary mechanism of action for (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid involves its interaction with palladium catalysts in the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The boronic acid group allows the compound to engage in transmetalation processes, facilitating the formation of stable complexes with other molecules, particularly those containing diols.

Chemistry

  • Suzuki-Miyaura Coupling Reactions: It is used as a reagent to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

  • Material Science: The compound is involved in the production of advanced materials, such as polymers and electronic components.

Biology

  • Biomolecule Modification: It can modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

  • Potential Therapeutic Applications: Boronic acids, including this compound, have shown potential in anticancer activity by inhibiting proteasomal activity and in antibacterial properties by acting as β-lactamase inhibitors.

Comparison with Similar Compounds

CompoundMolecular FormulaUnique Features
(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acidC₈H₁₂BNO₃Pyridine ring with a hydroxypropan-2-yl group
(3-Fluoro-2-(2-hydroxypropan-2-yl)pyridin-4-yl)boronic acidNot specifiedContains a fluorine substituent
(4-(2-Hydroxypropan-2-yl)phenyl)boronic acidC₉H₁₃BO₃Features a phenyl ring instead of a pyridine ring

Biological Activity

Research indicates that boronic acids, including (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, exhibit a range of biological activities:

  • Anticancer Activity: Inhibits proteasomal activity, which is crucial for cancer cell survival.

  • Antibacterial Properties: Acts as β-lactamase inhibitors, potentially restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

  • Enzyme Inhibition: May selectively inhibit enzymes involved in critical biochemical pathways, leading to therapeutic applications in various diseases.

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